molecular formula C23H23N5O2 B10926633 3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10926633
M. Wt: 401.5 g/mol
InChI Key: XIWXDDNVWBWRNH-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes dimethylphenyl groups and a nitro-substituted pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the dimethylphenyl groups and the nitro group can be done through electrophilic aromatic substitution reactions.

    Coupling reactions: The final step may involve coupling the pyrazole ring with the nitro-substituted pyrazole moiety using a suitable coupling agent.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Carboxylic acids or aldehydes.

    Reduction products: Amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

“3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting or activating certain pathways.

    Chemical reactivity: The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H23N5O2/c1-15-5-7-19(9-17(15)3)22-11-23(20-8-6-16(2)18(4)10-20)27(25-22)14-26-13-21(12-24-26)28(29)30/h5-13H,14H2,1-4H3

InChI Key

XIWXDDNVWBWRNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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